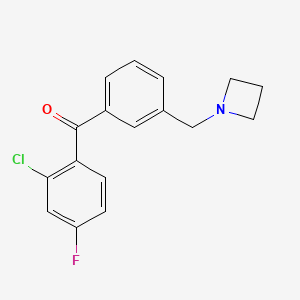
3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone is a chemical compound with the molecular formula C17H15ClFNO . It is an important research topic in the field of chemistry due to its potential biological and industrial applications.
Molecular Structure Analysis
The molecular structure of 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone consists of a benzophenone core with a chloro and fluoro substituent on one phenyl ring and an azetidinomethyl substituent on the other . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure Analysis :
- 3'-Azetidinomethyl-2-chloro-4-fluorobenzophenone derivatives play a critical role in chemical synthesis. They are used in the synthesis of various compounds, such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its analogs. These derivatives are essential for studying molecular geometry, vibrational frequencies, and chemical reactivity using quantum chemical methods like Density Functional Theory (DFT) (Satheeshkumar et al., 2017).
Intermolecular Interaction Studies :
- The compound has been utilized in the investigation of intermolecular interactions in derivatives of 1,2,4-triazoles. This includes the study of different types of interactions like C–H⋯O, C–H⋯π, and lp⋯π interactions using techniques such as Hirshfeld surfaces and quantum mechanical calculations (Shukla et al., 2014).
Antimicrobial Activity Research :
- Derivatives of this compound have been explored for their antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing varying degrees of effectiveness (Mistry et al., 2006).
Thermodynamic Property Analysis :
- The compound is also significant in the analysis of thermodynamic properties. Vibrational spectroscopy and DFT calculations have been employed to understand the thermodynamic behavior of 2-chloro-4-fluorobenzophenone, a related compound, which helps in comprehending the physical properties of these types of molecules (Chaitanya et al., 2011).
Fluorophore Development for Imaging :
- In the field of fluorescence imaging, the azetidinyl group, closely related to this compound, has shown promise. Replacing conventional substituents with an azetidinyl group in fluorophores like naphthalimide significantly enhances brightness and photostability, making it an important area of study for developing high-performance fluorophores (Liu et al., 2016).
Biochemische Analyse
Biochemical Properties
3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone can form complexes with proteins, influencing their structure and function.
Cellular Effects
The effects of 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites . This inhibition can lead to downstream effects on cellular signaling and function. Additionally, 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone can exhibit toxic or adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux, altering the flow of metabolites through different pathways.
Transport and Distribution
Within cells and tissues, 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. For example, it may be transported into the nucleus, where it can interact with DNA and nuclear proteins.
Subcellular Localization
The subcellular localization of 3’-Azetidinomethyl-2-chloro-4-fluorobenzophenone is critical for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its biochemical effects.
Eigenschaften
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-16-10-14(19)5-6-15(16)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACCFZDVJKKPCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643271 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-99-8 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

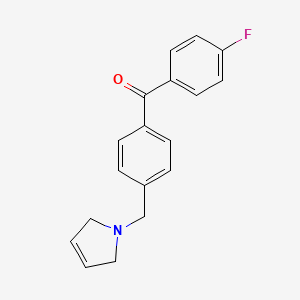
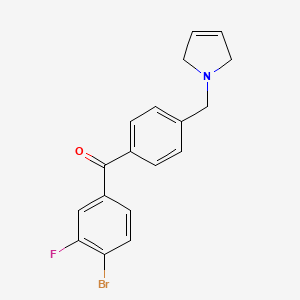

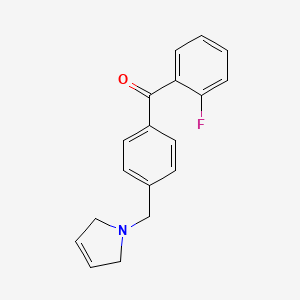
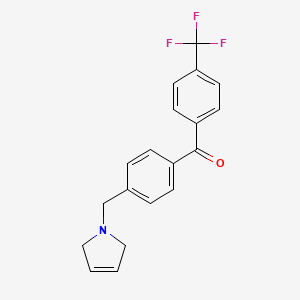
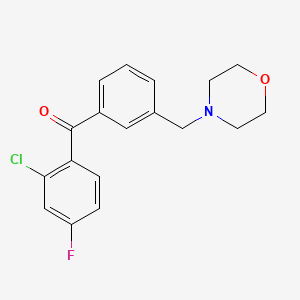




![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)
![Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325651.png)
![Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325652.png)
![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)